molecular formula C8H5BrClN3S B13701032 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole

2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole

Cat. No.: B13701032
M. Wt: 290.57 g/mol
InChI Key: COGKSGGCRYXZSP-UHFFFAOYSA-N
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Description

2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom) substituted with an amino group at position 2 and a 4-bromo-3-chlorophenyl group at position 3. This compound is of significant interest in medicinal and materials chemistry due to its unique electronic and steric properties conferred by the bromo and chloro substituents on the aromatic ring.

Properties

Molecular Formula

C8H5BrClN3S

Molecular Weight

290.57 g/mol

IUPAC Name

5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5BrClN3S/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

COGKSGGCRYXZSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole generally involves:

  • Preparation or availability of the 2-amino-1,3,4-thiadiazole core.
  • Introduction of the 4-bromo-3-chlorophenyl substituent at the 5-position of the thiadiazole ring.
  • Controlled halogenation (bromination and chlorination) on the phenyl ring.
  • Optimization of reaction conditions to improve yield, purity, and environmental impact.

Preparation of 2-Amino-5-bromo-1,3,4-thiadiazole Intermediate

A key intermediate in the synthesis is 2-amino-5-bromo-1,3,4-thiadiazole , which can be prepared by bromination of 2-amino-1,3,4-thiadiazole under acidic conditions with an oxidant. This step is crucial since it introduces the bromine atom at the 5-position of the thiadiazole ring.

Detailed Procedure (Based on Patent CN114195736B)
Step Conditions and Reagents
Pretreatment Dissolve 2-amino-1,3,4-thiadiazole in aqueous acid solution (2-6% acid, preferably 3-5%)
Bromination Add bromine dropwise under liquid at ≤10 °C; molar ratio 2-amino-1,3,4-thiadiazole:bromine = 1:0.30-0.60 (preferably 1:0.45-0.55)
Oxidation Add oxidant (e.g., sodium hypochlorite) in mass ratio 1:20-50 relative to product; reaction temperature 15-30 °C (preferably 20-25 °C)
Alkali treatment Adjust pH to ~6.5 with 5% NaOH solution at 0 °C; stir for 1 hour, then filter, wash, and dry product

Oxidants used: Hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, chloric acid, chlorous acid.

Yields and Purity: The method achieves high purity and yield, with less than 1% unreacted starting material detected by HPLC (254 nm, C18 column) after 4.5 hours reaction time.

Environmental and Cost Benefits: The process reduces bromine usage, wastewater generation, and overall production cost, making it environmentally friendly and industrially viable.

Introduction of the 4-Bromo-3-chlorophenyl Group

The attachment of the 4-bromo-3-chlorophenyl substituent to the 5-position of the thiadiazole ring is typically achieved by:

  • Using appropriately substituted aromatic carboxylic acids or acid derivatives (e.g., 4-bromo-3-chlorobenzoic acid) as starting materials.
  • Conversion of these aromatic acids to corresponding hydrazides or acid chlorides.
  • Cyclization with thiosemicarbazide or hydrazinecarbothioamide to form the thiadiazole ring bearing the substituted phenyl group.
General Synthetic Route (Literature and Patent Data)
Step Description
Preparation of substituted acid derivative Use 4-bromo-3-chlorobenzoic acid or its derivatives as the aromatic precursor
Formation of hydrazide React acid derivative with hydrazine hydrate to form hydrazide intermediate
Cyclization Treat hydrazide with carbon disulfide or Lawesson’s reagent to induce cyclization to thiadiazole
Amination Introduce amino group at 2-position via reaction with hydrazinecarbothioamide or related agents

This method ensures the substitution pattern on the phenyl ring is preserved during ring closure, yielding This compound with high regioselectivity.

Alternative Methods and Variations

  • Halogenation Post-Substitution: In some cases, the phenyl ring is halogenated after thiadiazole formation using selective bromination and chlorination reagents under mild conditions to avoid ring degradation.
  • Use of Mixed Solvents: Solvent systems such as N,N-dimethylformamide (DMF) or ethyl acetate mixtures are used to optimize solubility and reaction rates.
  • Catalysts and Additives: Acid catalysts (e.g., hydrochloric acid) and bases (e.g., sodium carbonate) are employed to control pH and reaction kinetics.

Summary Table of Preparation Parameters

Parameter Range/Value Notes
Acid concentration (mass %) 2-6% (preferably 3-5%) For dissolution of 2-amino-1,3,4-thiadiazole
Molar ratio (thiadiazole:bromine) 1:0.30-0.60 (preferably 1:0.45-0.55) Controls bromination extent
Bromine addition temperature ≤10 °C Dropwise addition under liquid to prevent side reactions
Oxidant type Hypochlorite, chlorate, chlorite, H2O2, etc. Oxidant facilitates bromination
Oxidant mass ratio 1:20-50 (product:oxidant) Ensures complete reaction
Reaction temperature 15-30 °C (preferably 20-25 °C) Optimal for bromination and oxidation
Alkali treatment pH ~6.5 Neutralizes reaction mixture before isolation
Reaction time Bromination: ~2 hours; Oxidation: ~5.5 hours Monitored by HPLC for completion

Research Findings and Professional Notes

  • The use of aqueous acid solutions for dissolving 2-amino-1,3,4-thiadiazole improves reaction homogeneity and yield.
  • Controlled bromine addition at low temperature minimizes side reactions and ensures regioselective bromination.
  • Oxidants such as sodium hypochlorite are effective in promoting the bromination reaction while being cost-effective and environmentally benign.
  • The process parameters have been optimized to reduce bromine consumption and wastewater generation, aligning with green chemistry principles.
  • Analytical methods such as HPLC (C18 column, methanol/water mobile phase) are essential for monitoring reaction progress and product purity.
  • The final alkali treatment step is critical for isolating the pure 2-amino-5-bromo-1,3,4-thiadiazole intermediate, which can be further functionalized to the target compound.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological targets are of particular interest for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Reference
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole –NO₂ at para position Antimicrobial activity (Gram-positive bacteria), synthesized via POCl3-mediated cyclization . [1]
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) –OH at ortho position Dual fluorescence emission, pH-dependent charge transfer, antimycotic potential . [2, 3]
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole –Cl at para position Used as a precursor for Schiff base synthesis; moderate antioxidant activity . [7, 10]
2-Amino-5-bromo-1,3,4-thiadiazole –Br directly on thiadiazole Reactive intermediate for imidazo-thiadiazole derivatives via nucleophilic substitution . [5, 17]
Target Compound (4-bromo-3-chlorophenyl) –Br (para), –Cl (meta) Expected enhanced halogen bonding and lipophilicity; potential anticancer/antimicrobial utility (inferred from analogs) . [14, 16]

Fluorescence and Photophysical Behavior

  • The ortho-hydroxyphenyl derivative (TS) exhibits dual fluorescence due to intramolecular charge transfer (ICT) and aggregation-induced emission (AIE), which are absent in the para-substituted nitro or chloro analogs .

Biological Activity

2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C8_8H5_5BrClN3_3S
Molecular Weight: 290.57 g/mol
IUPAC Name: 5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazol-2-amine
Canonical SMILES: C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)Br

The compound features a thiadiazole ring substituted with an amino group and a 4-bromo-3-chlorophenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. The presence of halogen atoms (bromine and chlorine) in the structure enhances the compound's ability to inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial potential of 2-amino-1,3,4-thiadiazole derivatives, demonstrating their effectiveness against several pathogens. The compound was shown to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antibiotics .

Anticancer Properties

The anticancer activity of this compound has been explored through various synthetic derivatives. Research indicates that modifications to the phenyl group can enhance cytotoxic effects against cancer cell lines.

Research Findings: Cytotoxicity

In a comparative study of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, derivatives featuring piperazine linkers exhibited improved antiproliferative activities against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, one derivative showed an IC50_{50} value of 2.32 µg/mL against HepG2 cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes or disrupt cellular processes that are crucial for the survival and proliferation of pathogens or cancer cells.

Summary of Biological Activities

Activity Description Key Findings
AntimicrobialInhibits growth of bacteria and fungi.Effective against Staphylococcus aureus and E. coli; potential for antibiotic development .
AnticancerInduces cytotoxicity in cancer cell lines.Derivatives show IC50_{50} values as low as 2.32 µg/mL against HepG2 cells .
Anti-inflammatoryPotentially reduces inflammation markers in biological systems.Further research needed to elucidate specific pathways involved.

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions of thiosemicarbazides with substituted aromatic acids or aldehydes. A general method involves refluxing precursors (e.g., substituted benzaldehydes) with thiosemicarbazide derivatives in ethanol or acetic acid under controlled pH. For example, analogous protocols for thiadiazoles suggest refluxing at 80–100°C for 4–6 hours, followed by solvent evaporation and crystallization . Optimization strategies include:

  • Catalyst use : Adding glacial acetic acid to enhance cyclization efficiency .
  • Solvent selection : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .
  • Reaction monitoring : TLC or HPLC can track intermediate formation to adjust reflux duration .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the thiadiazole ring structure and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 317.93 for [M+H]+^+) .
  • Elemental analysis : Confirms purity (>98%) by matching experimental and theoretical C, H, N, S percentages .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity studies .

Q. What preliminary biological activities have been reported for this compound?

While direct studies are limited, structurally related thiadiazoles exhibit:

  • Antimicrobial activity : Inhibition of bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains via membrane disruption .
  • Enzyme modulation : Interaction with cytochrome P450 or kinases, inferred from docking studies .
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation .

Q. How can researchers prepare derivatives of this compound for structure-activity relationship (SAR) studies?

Common derivatization strategies include:

  • Nucleophilic substitution : Replacing the bromo or chloro group with amines, alkoxides, or thiols .
  • Oxidation/Reduction : Converting the thiadiazole ring to sulfoxides or thiols for enhanced solubility .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-position .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

Substituents critically modulate electronic and steric properties:

Substituent PatternImpact on PropertiesReference
4-Bromo-3-chloro Enhanced electrophilicity; improved enzyme binding via halogen bonding .
Nitro groups Increased oxidative stability but reduced solubility .
Methyl/ethyl groups Improved lipophilicity for membrane penetration .

For example, bromo and chloro groups enhance binding to hydrophobic enzyme pockets, while nitro groups may hinder cellular uptake .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) .
  • Solubility differences : Use DMSO/water mixtures (≤0.1% DMSO) to avoid cytotoxicity artifacts .
  • Metabolic instability : Conduct stability studies in simulated biological fluids (e.g., SGF/SIF) .

Q. What computational approaches are recommended for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., CYP450) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent models .

Q. What advanced synthetic methods improve yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 300 W) .
  • Flow chemistry : Enhances reproducibility for multi-step derivatization .
  • Green chemistry : Use water or PEG-400 as solvents to reduce waste .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposes above 200°C (TGA data) .
  • Photostability : Protect from UV light to prevent ring-opening reactions .
  • Humidity : Store in desiccators (≤30% RH) to avoid hydrolysis of the thiadiazole ring .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Pull-down assays : Identify protein targets using affinity probes (e.g., biotinylated derivatives) .
  • Metabolomics : Track cellular metabolite changes via LC-MS/MS after treatment .
  • CRISPR screening : Identify gene knockouts that confer resistance to the compound .

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